N-Heptyl-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-Heptyl-1-methyl-1H-pyrazol-3-amine: is a chemical compound with the molecular formula C11H21N3 and a molecular weight of 195.3 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Heptyl-1-methyl-1H-pyrazol-3-amine typically involves the reaction of heptyl bromide with 1-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-Heptyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the heptyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Different alkyl or aryl-substituted pyrazole derivatives.
Scientific Research Applications
N-Heptyl-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: It is used in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of N-Heptyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-3-amine: A similar compound with a methyl group instead of a heptyl group.
3-Amino-1-methyl-1H-pyrazole: Another derivative with an amino group at the 3-position
Uniqueness: N-Heptyl-1-methyl-1H-pyrazol-3-amine is unique due to its heptyl substitution, which imparts distinct physicochemical properties and biological activities compared to other pyrazole derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-heptyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-3-4-5-6-7-9-12-11-8-10-14(2)13-11/h8,10H,3-7,9H2,1-2H3,(H,12,13) |
InChI Key |
RYRFQZXIRQNHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=NN(C=C1)C |
Origin of Product |
United States |
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